6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione
Overview
Description
6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring. This compound is notable for its unique structure, which includes a dioxazaborocane ring system. The presence of the trifluoromethyl group imparts significant chemical stability and unique reactivity, making this compound of interest in various fields of scientific research.
Mechanism of Action
Biochemical Pathways
Similar compounds have been known to affect the electron transport chain in mitochondria, leading to disruption of atp production and cellular energy metabolism .
Result of Action
Similar compounds have been known to disrupt cellular energy metabolism, which can lead to cell death .
Biochemical Analysis
Biochemical Properties
6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the inhibition or activation of specific enzymes, leading to alterations in metabolic flux and cellular homeostasis. For instance, it has been observed to inhibit certain oxidoreductases, thereby affecting the redox state of the cell .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to impact the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival . Additionally, it can alter gene expression profiles by affecting transcription factors and epigenetic modifiers, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to active sites of enzymes, leading to either inhibition or activation. For example, its interaction with kinases can result in the phosphorylation or dephosphorylation of target proteins, thereby modulating their activity . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, including changes in gene expression and metabolic adaptation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to exert beneficial effects, such as enhancing metabolic efficiency and reducing oxidative stress . At high doses, it can lead to toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, indicating that there is a narrow therapeutic window for this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have distinct biological activities. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which in turn affects its biological activity. For instance, its interaction with membrane transporters can facilitate its uptake into cells, while binding to intracellular proteins can influence its distribution within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound has been found to localize to specific organelles, such as the mitochondria and nucleus . Targeting signals and post-translational modifications play a crucial role in directing it to these compartments. The localization to mitochondria, for example, allows it to directly influence mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione typically involves multiple steps. One common synthetic route begins with the preparation of the pyridine derivative, which is then functionalized with a trifluoromethyl group. The dioxazaborocane ring is subsequently formed through a series of cyclization reactions. Key reagents used in these steps include trifluoromethylating agents, boron-containing compounds, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and reagents to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives .
Scientific Research Applications
6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine-5-boronic acid: Shares the trifluoromethyl group and pyridine ring but lacks the dioxazaborocane structure.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)urea: Another trifluoromethyl-substituted pyridine derivative with different functional groups
Uniqueness
The uniqueness of 6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione lies in its dioxazaborocane ring system, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
6-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BF3N2O4/c1-17-5-9(18)20-12(21-10(19)6-17)8-3-2-7(4-16-8)11(13,14)15/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNWEZKEFLNTHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BF3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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